Methyl 2-cyano-4-(2-oxoethyl)benzoate
Description
Methyl 2-cyano-4-(2-oxoethyl)benzoate is an ester derivative of benzoic acid with a cyano (-CN) group at the 2-position and a 2-oxoethyl (-CH₂CO-) substituent at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-cyano-4-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-3-2-8(4-5-13)6-9(10)7-12/h2-3,5-6H,4H2,1H3 |
InChI Key |
UOPSJQLANAHJPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Cyano vs. Other Functional Groups
Methyl 2-cyano-4-(2-oxoethyl)benzoate differs from simpler benzoate esters, such as methyl benzoate (unsubstituted) or methyl 2-chlorobenzoate (2-Cl), in its electronic and steric profile. The cyano group at the 2-position is strongly electron-withdrawing, which may enhance the compound’s stability toward nucleophilic attack compared to methyl 2-methoxybenzoate (2-OCH₃), where the methoxy group is electron-donating . This electronic effect also impacts solubility; cyano-substituted benzoates are generally less polar than nitro-substituted analogs (e.g., methyl 2-nitrobenzoate) but more polar than alkyl-substituted derivatives (e.g., methyl 2-methylbenzoate) .
Table 1: Substituent Effects on Selected Benzoate Esters
*Calculated based on structure.
Structural Analogs with 2-Oxoethyl Groups
The 2-oxoethyl group in this compound is structurally similar to phenacyl benzoate derivatives, such as 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate (). These compounds are known for their role as photo-removable protecting groups in organic synthesis . However, the presence of a cyano group in the target compound may alter its photolytic behavior compared to bromophenyl or methyl-substituted analogs.
Table 2: Comparison with 2-Oxoethyl-Substituted Benzoates
Toxicity and Industrial Relevance
Cyano-containing compounds often require careful handling due to possible release of toxic cyanide under harsh conditions. In contrast, denatonium benzoate (), a bittering agent, demonstrates how functional group modifications drastically alter application profiles despite structural similarities.
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